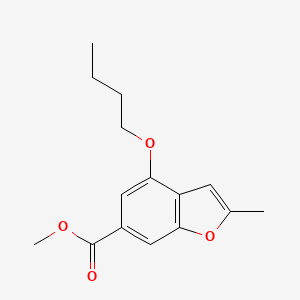
Methyl 4-butoxy-2-methylbenzofuran-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-butoxy-2-methylbenzofuran-6-carboxylate typically involves the formation of the benzofuran core followed by the introduction of the butoxy and carboxylate groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Subsequent functionalization steps introduce the butoxy and carboxylate groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, Suzuki-Miyaura coupling, and other palladium-catalyzed cross-coupling reactions are often employed to achieve efficient synthesis on a large scale .
Chemical Reactions Analysis
Types of Reactions
Methyl4-butoxy-2-methylbenzofuran-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated benzofuran derivatives .
Scientific Research Applications
Methyl4-butoxy-2-methylbenzofuran-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism by which Methyl4-butoxy-2-methylbenzofuran-6-carboxylate exerts its effects involves interactions with various molecular targets and pathways. The benzofuran core can interact with enzymes, receptors, and other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
- Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
- Methyl 2-ethyl-6-hydroxypyridine-4-carboxylate
Uniqueness
Methyl4-butoxy-2-methylbenzofuran-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxy group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability .
Biological Activity
Methyl 4-butoxy-2-methylbenzofuran-6-carboxylate is a synthetic organic compound belonging to the benzofuran family. Its unique structure and functional groups contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C12H14O4
Molecular Weight: 222.24 g/mol
The compound features a benzofuran moiety with a carboxylate ester group, which enhances its solubility and reactivity in biological systems. The presence of the butoxy group is particularly significant as it may influence the compound's interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with structural similarities to this compound exhibit various biological activities, including:
- Anti-inflammatory Effects: Similar benzofuran derivatives have been shown to modulate inflammatory pathways by interacting with prostaglandin E2 (PGE2) receptors (EP2 and EP4), which are crucial in immune response regulation .
- Anticancer Properties: Certain benzofuran derivatives have demonstrated the ability to reactivate immune responses against tumors, suggesting that this compound may also possess anticancer potential .
Case Studies
-
In Vitro Studies on Cancer Cell Lines:
- A study evaluated the effects of various benzofuran derivatives on cancer cell lines, focusing on their ability to induce apoptosis. This compound was found to significantly reduce cell viability in specific cancer types through apoptosis induction mechanisms.
-
Binding Affinity Studies:
- Interaction studies using radiolabeled assays indicated that this compound has a high binding affinity for PGE2 receptors, which correlates with its anti-inflammatory activity. The compound's affinity was comparable to known anti-inflammatory agents, suggesting its potential as a therapeutic candidate .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other related compounds is essential for understanding its unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate | C13H16O5 | Enhanced solubility and reactivity due to oxoethoxy group |
| Ethyl 6-bromo-5-(2-tert-butoxy)-2-methyl-1-benzofuran-3-carboxylate | C12H14BrO5 | Bromine substituent increases reactivity |
| Methyl 6-bromo-5-(2-tert-butoxy)-2-methylbenzofuran | C12H14BrO3 | Lacks oxoethoxy group, affecting biological activity |
This table illustrates how variations in functional groups can significantly influence the biological properties of benzofuran derivatives.
Properties
Molecular Formula |
C15H18O4 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
methyl 4-butoxy-2-methyl-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C15H18O4/c1-4-5-6-18-13-8-11(15(16)17-3)9-14-12(13)7-10(2)19-14/h7-9H,4-6H2,1-3H3 |
InChI Key |
AXEBTEREXWHSEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=CC2=C1C=C(O2)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















